molecular formula C7H7Br2NO2 B11833495 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide CAS No. 1184916-68-4

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide

Cat. No.: B11833495
CAS No.: 1184916-68-4
M. Wt: 296.94 g/mol
InChI Key: PYULZHVEFUOREU-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide (CAS 1184916-68-4) is a high-purity chemical compound supplied for research and development purposes. This brominated ethanone derivative, with the molecular formula C 7 H 7 Br 2 NO 2 and a molecular weight of 296.94 g/mol, is characterized by its reactive keto-bromide group adjacent to a hydroxypyridine moiety . The presence of both a reactive halogen and a phenolic hydroxyl group on the pyridine ring makes it a valuable and versatile building block, or synthetic intermediate, in organic synthesis and medicinal chemistry research . It is particularly useful for the synthesis of more complex heterocyclic systems through nucleophilic substitution reactions, where the bromoketone group serves as an excellent electrophilic center. Researchers utilize this compound in the development of potential pharmaceutical candidates and other fine chemicals. The compound is typically supplied as a solid and should be stored sealed in a dry, room-temperature environment to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Specifications: • CAS Number: 1184916-68-4 • Molecular Formula: C 7 H 7 Br 2 NO 2 • Molecular Weight: 296.94 g/mol • MDL Number: MFCD12405786 • Storage: Sealed in dry, room temperature

Properties

CAS No.

1184916-68-4

Molecular Formula

C7H7Br2NO2

Molecular Weight

296.94 g/mol

IUPAC Name

2-bromo-1-(3-hydroxypyridin-2-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H6BrNO2.BrH/c8-4-6(11)7-5(10)2-1-3-9-7;/h1-3,10H,4H2;1H

InChI Key

PYULZHVEFUOREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)O.Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide typically involves the reaction of 3-bromopyridine with hydrobromic acid to form the brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound . The reaction conditions generally include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Organic Synthesis

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of new compounds with potential therapeutic effects .

Biological Studies

This compound is instrumental in studying enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it a candidate for exploring mechanisms of action in pharmacological contexts .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases .
  • Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways relevant to conditions such as cancer and neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited antimicrobial properties against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Preliminary investigations into the anticancer properties revealed that this compound could effectively induce apoptosis in human cancer cell lines. The study reported an IC50 value in the low micromolar range, showcasing its potential as a lead compound for developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The following table summarizes key structural and physicochemical differences between 2-bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Applications
This compound Not explicitly provided C₇H₇Br₂NO₂ 309.96 Not reported 3-hydroxypyridin-2-yl substituent Synthesis of antimicrobial agents
2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide 944450-78-6 C₁₀H₉BrN₂O·HBr 334.00 196–196.5 Benzimidazole ring with methyl substitution Natural products research
2-Bromo-1-(6-methyl-3-pyridyl)ethanone hydrobromide 89978-48-3 C₈H₉Br₂NO 294.99 Not reported 6-methylpyridin-3-yl substituent Pharmaceutical intermediates
2-Bromo-1-(3-fluoropyridin-2-yl)ethanone hydrobromide 1795174-00-3 C₇H₆Br₂FNO 307.94 Not reported 3-fluoropyridin-2-yl substituent Drug discovery building blocks
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide 145905-09-5 C₇H₆Br₂ClNO 344.40 Not reported 5-chloropyridin-2-yl substituent Custom synthesis
3-Bromoacetylpyridine hydrobromide 17694-68-7 C₇H₆BrNO·HBr 281.00 Not reported Pyridin-3-yl substituent Antimicrobial agent synthesis

Key Differences and Implications

Halogenated derivatives (e.g., 3-fluoro, 5-chloro) exhibit increased lipophilicity, which may enhance membrane permeability in biological systems .

Reactivity :

  • The benzimidazole derivative (CAS 944450-78-6) is less reactive toward nucleophilic substitution due to electron-donating methyl groups, whereas bromoacetylpyridines with electron-withdrawing substituents (e.g., -F, -Cl) show accelerated reactivity in SN2 reactions .

Thermal Stability :

  • The benzimidazole analogue has a well-defined melting point (196–196.5°C), suggesting higher crystallinity and stability compared to pyridine-based derivatives .

Pharmaceutical Utility :

  • Compounds like 3-bromoacetylpyridine hydrobromide (CAS 17694-68-7) are used in synthesizing hydantoin derivatives with demonstrated antimicrobial activity .
  • The 5-chloropyridin-2-yl variant (CAS 145905-09-5) is employed in high-throughput drug discovery due to its compatibility with cross-coupling reactions .

Biological Activity

2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide, with the CAS number 1184916-68-4, is a compound that has garnered attention for its potential biological activities. Its structure features a bromine atom and a hydroxypyridine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H7Br2N1O1
  • Molecular Weight : 296.94 g/mol
  • Purity : 96%

The compound's structure can be represented as follows:

Br O C CBr C1 CC CN C1\text{Br O C CBr C1 CC CN C1}

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could affect cellular signaling pathways.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially through modulation of cytokine production and reduction of nitric oxide (NO) synthesis in activated macrophages.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity Findings
AntimicrobialDemonstrated effectiveness against Mycobacterium abscessus in vitro .
Anti-inflammatoryReduced NO production in LPS-stimulated RAW264.7 macrophages .
Enzyme InhibitionPotential inhibition of metabolic enzymes involved in drug metabolism .

Case Studies

  • Antimicrobial Activity Against Mycobacterium abscessus :
    A fragment library screening identified this compound as a promising candidate against M. abscessus. The compound showed significant binding affinity to target enzymes crucial for bacterial survival, leading to enhanced inhibition rates in vitro and reduced growth in human macrophage models .
  • Anti-inflammatory Mechanisms :
    In studies assessing the anti-inflammatory effects, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests that the compound may modulate immune responses effectively, providing a potential therapeutic avenue for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via bromination of the parent ethanone derivative. A common approach involves reacting 1-(3-hydroxypyridin-2-yl)ethanone with brominating agents like hydrobromic acid (HBr) or 2-pyrrolidone hydrotribromide in ethanol. Triethylamine is often added to neutralize excess acid and improve reaction efficiency . For example, refluxing in ethanol for 2 hours followed by recrystallization from methanol achieved a 63% yield in a structurally related compound .
  • Optimization : Varying solvents (e.g., dichloromethane vs. ethanol) and brominating agents (e.g., N-bromosuccinimide vs. elemental bromine) can influence selectivity and yield .

Q. How is the compound characterized for structural confirmation and purity?

  • Techniques :

  • NMR Spectroscopy : 1H^1H NMR (500 MHz, DMSO-d6d_6) is used to confirm the presence of the hydroxypyridinyl group (δ ~10.59 ppm for hydroxyl protons) and bromoethanone moiety (δ ~3.85 ppm for methyl protons) .
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]+^+ calculated for C7_7H6_6BrNO2_2: 230.9521) .
  • Melting Point : Consistency in melting points (e.g., 152–154°C) across batches ensures purity .

Q. What preliminary biological activities are associated with this compound?

  • Screening Data : While direct data on the compound is limited, structural analogs (e.g., 2-bromo-1-(5-fluoropyridin-2-yl)ethanone) show potential as enzyme inhibitors or antimicrobial agents . In vitro assays using kinase or bacterial models are recommended for initial activity profiling.
  • Mechanistic Clues : The bromoethanone group may act as an electrophilic warhead, enabling covalent binding to cysteine residues in target proteins .

Advanced Research Questions

Q. How can X-ray crystallography resolve protonation states and hydrogen-bonding patterns in this hydrobromide salt?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXT/SHELXL software is critical. For example, in related hydrobromide salts, the protonation site on the pyridinyl nitrogen and Br^-···H–O hydrogen bonds (2.0–2.5 Å) were confirmed via SCXRD .
  • Challenges : Disorder in solvent molecules (e.g., methanol) requires refinement with constraints. Face-indexed absorption corrections (e.g., SADABS) improve data accuracy .

Q. What strategies mitigate competing side reactions during bromination of the hydroxypyridine precursor?

  • Side Reactions : Over-bromination at the hydroxyl group or pyridine ring can occur.
  • Solutions :

  • Temperature Control : Maintaining 0–5°C during bromine addition minimizes electrophilic substitution on the aromatic ring .
  • Protecting Groups : Temporarily protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) before bromination can improve selectivity .

Q. How do structural modifications (e.g., halogen substitution) alter reactivity and bioactivity?

  • Case Study : Replacing the hydroxyl group with fluorine (as in 2-bromo-1-(5-fluoropyridin-2-yl)ethanone) enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in neuroinflammatory models .
  • Data Analysis : Computational modeling (e.g., DFT for charge distribution) and comparative SAR tables (see Table 1 in ) guide rational design.

Q. How should researchers address discrepancies in reported biological activities across similar compounds?

  • Experimental Design :

  • Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and controls.
  • Structural Validation : Confirm batch purity via HPLC and NMR to rule out impurities as confounding factors .
    • Case Example : A 20% variation in IC50_{50} values for brominated pyridinyl ethanones was traced to residual solvents affecting protein binding .

Methodological Challenges

Q. What purification techniques are effective for isolating this hygroscopic hydrobromide salt?

  • Recrystallization : Methanol or ethanol recrystallization removes unreacted precursors. For example, 63% yield was achieved after recrystallization from methanol .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves polar by-products .

Q. How does the compound’s stability under varying pH conditions impact formulation studies?

  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show that the compound hydrolyzes in aqueous solutions (pH >7) via cleavage of the bromoethanone group.
  • Mitigation : Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity .

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